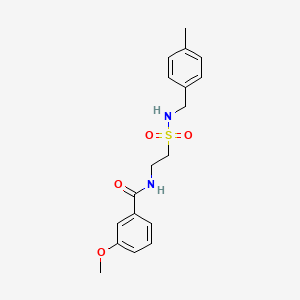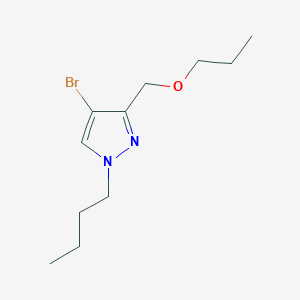
N-(5-phenyl-1,3,4-oxadiazol-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their broad range of chemical and biological properties and have become important synthons in the development of new drugs .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or hydrazides . The exact method can vary depending on the specific substituents on the oxadiazole ring .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is characterized by a planar ring system. The crystal structure of a related compound, N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea, has been established; the crystal structure belongs to the triclinic system with Z=2, and the urea linkage is coplanar with intramolecular hydrogen bond formation, making the structure analogous to a four-ring compound .Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazoles can be influenced by the nature of the substituents on the ring. For example, iridium complexes with N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide as the ancillary ligand showed significant performance differences .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can be influenced by the nature of the substituents on the ring. For example, the solubility, melting point, and spectral properties can vary .Scientific Research Applications
Pharmacological Applications
1,3,4-oxadiazole derivatives are recognized for their diverse pharmacological activities. These compounds have been studied for their potential as analgesic, anti-inflammatory, antitumor, antioxidant, and antimicrobial agents, among others. The oxadiazole core is particularly valued for its ability to serve as a bioisostere, substituting for carboxylic acids, carboxamides, and esters in drug molecules, thus enhancing the pharmacokinetic profiles of these compounds. Research emphasizes the significance of the 1,3,4-oxadiazole moiety in developing new medicinal agents with improved efficacy and reduced toxicity (Rana, Salahuddin, & Sahu, 2020).
Chemical and Material Science
Beyond pharmacology, 1,3,4-oxadiazole derivatives find applications in material science, including polymers and luminescent materials. Their structural configuration allows for the development of electron-transporting materials, corrosion inhibitors, and chemosensors. The versatility of these compounds is attributed to their ability to engage in various weak interactions due to the presence of nitrogen atoms, making them suitable for a wide range of applications in designing fluorescent materials and metal-ion sensors (Sharma, Om, & Sharma, 2022).
Synthetic Routes and Metal-Ion Sensing
In the context of synthetic chemistry, 1,3,4-oxadiazoles are highlighted for their straightforward synthetic routes and the feasibility of introducing π-conjugated groups. This ease of synthesis, combined with their high photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites, underscores their utility in developing chemosensors for selective metal-ion sensing. This application is particularly relevant for environmental monitoring and the development of diagnostic tools (Sharma, Om, & Sharma, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(2,3)11(17)14-12-16-15-10(18-12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSOOYYBPOAMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2719661.png)
![4-[(4-Methoxyphenyl)amino]butanoic acid](/img/structure/B2719662.png)





![(E)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(thiophen-2-ylmethylene)benzohydrazide](/img/structure/B2719674.png)
![1-(2,6-dimethylmorpholino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2719675.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide](/img/structure/B2719677.png)
![1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2719678.png)

![ethyl N-{[4-({5-[(dimethylamino)carbonyl]-1,3-benzoxazol-2-yl}methyl)piperazin-1-yl]carbonyl}-beta-alaninate](/img/structure/B2719680.png)